TMS(-3)[TMS(-4)][TMS(-6)]a-GlcNAc1Me
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Overview
Description
The compound TMS(-3)[TMS(-4)][TMS(-6)]a-GlcNAc1Me is a complex chemical structure that includes multiple trimethylsilyl (TMS) groups attached to a glucosamine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TMS(-3)[TMS(-4)][TMS(-6)]a-GlcNAc1Me typically involves the protection of hydroxyl groups on the glucosamine molecule with trimethylsilyl groups. This can be achieved through the reaction of glucosamine with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the selective protection of the desired hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the final product. Additionally, purification techniques such as column chromatography or recrystallization may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
TMS(-3)[TMS(-4)][TMS(-6)]a-GlcNAc1Me: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the TMS groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
TMS(-3)[TMS(-4)][TMS(-6)]a-GlcNAc1Me: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving glucosamine derivatives.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of conditions related to glucosamine metabolism.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism by which TMS(-3)[TMS(-4)][TMS(-6)]a-GlcNAc1Me exerts its effects involves its interaction with specific molecular targets and pathways. The TMS groups can influence the compound’s reactivity and stability, while the glucosamine moiety can interact with biological molecules such as enzymes and receptors. These interactions can modulate various biochemical processes, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
TMS-protected glucose derivatives: Similar in structure but with glucose instead of glucosamine.
TMS-protected galactosamine derivatives: Similar but with galactosamine instead of glucosamine.
Uniqueness
TMS(-3)[TMS(-4)][TMS(-6)]a-GlcNAc1Me: is unique due to the specific arrangement of TMS groups and the presence of the glucosamine moiety
Properties
CAS No. |
18434-96-3 |
---|---|
Molecular Formula |
C18H41NO6Si3 |
Molecular Weight |
451.782 |
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-2-methoxy-4,5-bis(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C18H41NO6Si3/c1-13(20)19-15-17(25-28(9,10)11)16(24-27(6,7)8)14(23-18(15)21-2)12-22-26(3,4)5/h14-18H,12H2,1-11H3,(H,19,20)/t14-,15-,16-,17-,18+/m1/s1 |
InChI Key |
LNVMFGHHLTUKSW-ZKXLYKBJSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1OC)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Synonyms |
Methyl 2-(acetylamino)-3-O,4-O,6-O-tris(trimethylsilyl)-2-deoxy-α-D-glucopyranoside |
Origin of Product |
United States |
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